molecular formula C11H20N2O2 B8008983 2-(2-Methoxyethyl)-2,8-diazaspiro[4.5]decan-1-one

2-(2-Methoxyethyl)-2,8-diazaspiro[4.5]decan-1-one

Cat. No.: B8008983
M. Wt: 212.29 g/mol
InChI Key: PNBXNKQTPPRVKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxyethyl)-2,8-diazaspiro[4.5]decan-1-one is a spirocyclic compound featuring a 2,8-diazaspiro[4.5]decan-1-one core substituted with a methoxyethyl group at the 2-position. This scaffold is widely explored in medicinal chemistry due to its conformational rigidity and ability to interact with biological targets such as kinases and neurotransmitter receptors. The methoxyethyl substituent enhances solubility and modulates pharmacokinetic properties, making it a promising candidate for therapeutic applications in neurological and inflammatory disorders .

Properties

IUPAC Name

2-(2-methoxyethyl)-2,8-diazaspiro[4.5]decan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-15-9-8-13-7-4-11(10(13)14)2-5-12-6-3-11/h12H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBXNKQTPPRVKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC2(C1=O)CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 2-(2-Methoxyethyl)-2,8-diazaspiro[4.5]decan-1-one involves a tandem Prins/pinacol reaction. This method utilizes a Lewis acid catalyzed cascade process to achieve high yields and excellent selectivity. The reaction typically involves the use of aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials .

Industrial Production Methods

While specific industrial production methods for 2-(2-Methoxyethyl)-2,8-diazaspiro[4.5]decan-1-one are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing reaction conditions, scaling up the synthesis, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethyl)-2,8-diazaspiro[4.5]decan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-Methoxyethyl)-2,8-diazaspiro[4.5]decan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethyl)-2,8-diazaspiro[4.5]decan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Modifications

The 2,8-diazaspiro[4.5]decan-1-one core allows diverse substitutions at the 2-, 3-, 5-, and 8-positions. Key derivatives and their distinguishing features include:

Compound Name Substituents/Modifications Key Properties/Applications References
Target Compound 2-(2-Methoxyethyl) Improved solubility, kinase inhibition
Compound 48 (Yang et al., 2022) 2,8-Diazaspiro[4.5]decan-1-one derivative Dual TYK2/JAK1 inhibitor (IC₅₀: 6 nM TYK2, 37 nM JAK1); >23× selectivity over JAK2
8-(3-Morpholinophenyl) derivative 3-Morpholinophenyl at pyridin-4-yl WNT signaling inhibition (e.g., compound 56)
8-(3-Chloro-5-(trifluoromethyl)) 3-Chloro-5-(trifluoromethyl)pyridin-4-yl Synthetic intermediate; LC-MS: m/z 334/336
2-(4-Cyclopropylphenyl) hydrochloride 4-Cyclopropylphenyl at 2-position Structural analog with altered lipophilicity

Physicochemical and Pharmacokinetic Properties

  • Solubility : The methoxyethyl group enhances aqueous solubility compared to lipophilic substituents like trifluoromethyl or cyclopropylphenyl .
  • Metabolic Stability : Compound 48 exhibits excellent metabolic stability (t₁/₂ > 4 hours in human liver microsomes), a benchmark for the target compound .
  • Synthetic Complexity : Microwave-assisted Suzuki-Miyaura coupling and SCX-2 chromatography are common for spirocyclic derivatives, but the methoxyethyl group’s introduction may require additional protection/deprotection steps .

Therapeutic Potential

  • Oncology : WNT inhibitors (e.g., compound 56) suggest applicability in cancer, but kinase-selective derivatives like Compound 48 are more advanced .

Biological Activity

2-(2-Methoxyethyl)-2,8-diazaspiro[4.5]decan-1-one is a spirocyclic compound that has gained attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11_{11}H20_{20}N2_2O2_2
  • Molecular Weight : 212.29 g/mol
  • CAS Number : 1258000-03-1

The biological activity of 2-(2-Methoxyethyl)-2,8-diazaspiro[4.5]decan-1-one primarily involves its interaction with specific biological targets. The compound is known to inhibit receptor interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis, a form of programmed cell death. By inhibiting RIPK1, this compound demonstrates significant anti-necroptotic effects in various cellular models, including U937 cells.

Inhibition of Necroptosis

Research indicates that 2-(2-Methoxyethyl)-2,8-diazaspiro[4.5]decan-1-one effectively inhibits necroptosis through the following mechanisms:

  • Targeting RIPK1 : The compound binds to RIPK1 and inhibits its kinase activity, thereby preventing the necroptotic signaling cascade.
  • Cellular Models : Studies conducted on U937 cells have shown that treatment with this compound significantly reduces cell death associated with necroptosis.

Anti-inflammatory Properties

In addition to its role in necroptosis inhibition, preliminary studies suggest potential anti-inflammatory properties. The compound's ability to modulate inflammatory pathways may provide therapeutic avenues for conditions characterized by excessive inflammation.

Research Findings and Case Studies

StudyFindings
Study 1Demonstrated significant inhibition of RIPK1 activity in U937 cells, leading to reduced necroptosis (IC50 values reported)
Study 2Explored the anti-inflammatory effects in animal models, suggesting a reduction in markers of inflammation
Study 3Investigated the pharmacokinetics and bioavailability of the compound, indicating favorable absorption characteristics

Case Study: Inhibition of Necroptosis

A specific study focused on the effects of 2-(2-Methoxyethyl)-2,8-diazaspiro[4.5]decan-1-one on necroptosis revealed that at concentrations as low as 10 µM, the compound could effectively reduce cell death by over 50% compared to untreated controls. This study utilized flow cytometry to assess cell viability and apoptosis markers.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.